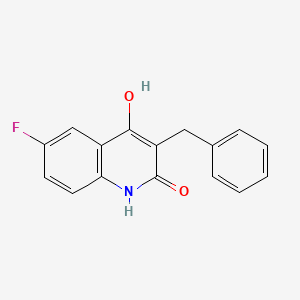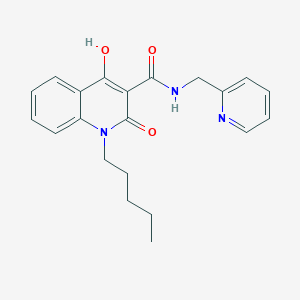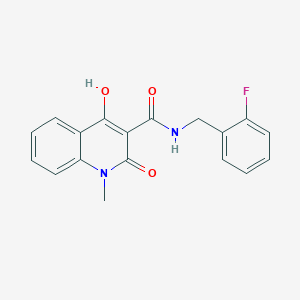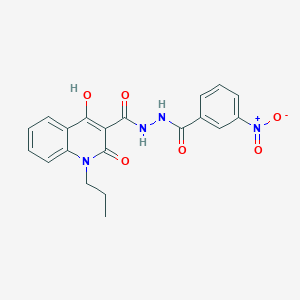
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CpdA, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CpdA belongs to the family of quinolinecarboxamides and has been shown to exhibit anti-inflammatory and immunomodulatory properties.
作用机制
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in the immune response. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and microbial products, and plays a key role in the pathogenesis of inflammatory and autoimmune diseases. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide binds to the NF-κB subunit p65 and prevents its translocation to the nucleus, thereby inhibiting the expression of pro-inflammatory genes. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide also activates the PPAR-γ pathway, which is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to exhibit anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. In a study conducted by Klotz et al., N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide was shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in human monocytes and macrophages. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide was also shown to inhibit the differentiation of Th17 cells, which are involved in the pathogenesis of autoimmune diseases. In a mouse model of colitis, N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide was shown to reduce the severity of inflammation and improve the histological score.
实验室实验的优点和局限性
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations, including its relatively high cost and limited availability. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide also has a short half-life in vivo, which may limit its therapeutic efficacy.
未来方向
There are several future directions for the research on N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of interest is the development of novel analogs of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in other diseases, such as diabetes, obesity, and neurodegenerative disorders. The role of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in the regulation of the gut microbiota and its potential impact on the immune response is also an area of interest. Finally, the development of novel delivery systems for N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, such as nanoparticles and liposomes, may enhance its therapeutic efficacy.
Conclusion:
In conclusion, N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that has shown promising anti-inflammatory and immunomodulatory properties. The synthesis method of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a series of chemical reactions, and it has been extensively studied for its potential therapeutic applications in various diseases. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide exerts its effects by inhibiting the activity of NF-κB and activating the PPAR-γ pathway. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, including the development of novel analogs, investigation of potential therapeutic applications in other diseases, and the development of novel delivery systems.
合成方法
The synthesis of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a series of chemical reactions that start with the condensation of cyclooctanone and anthranilic acid to form 4-cyclooctyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This intermediate is then converted to N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide by reacting it with hydroxylamine hydrochloride and acetic anhydride. The final product is obtained as a white crystalline powder with a melting point of 225-227°C.
科学研究应用
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, multiple sclerosis, and cancer. It has been shown to exhibit anti-inflammatory and immunomodulatory properties by inhibiting the activity of nuclear factor-kappa B (NF-κB) and activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to modulate the activity of T cells, B cells, macrophages, and dendritic cells, which are all involved in the immune response.
属性
IUPAC Name |
N-cyclooctyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-16-13-10-6-7-11-14(13)20-18(23)15(16)17(22)19-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUFXRDBMNZRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone](/img/structure/B5914294.png)


![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)
![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)







![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
